molecular formula C15H19NO4 B3834384 4-(Benzylamino)-4-oxo-2-(oxolan-2-yl)butanoic acid

4-(Benzylamino)-4-oxo-2-(oxolan-2-yl)butanoic acid

Cat. No.: B3834384
M. Wt: 277.31 g/mol
InChI Key: QHAHXMVJTKMDFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Benzylamino)-4-oxo-2-(oxolan-2-yl)butanoic acid is a complex organic compound characterized by its unique structure, which includes a benzylamino group, an oxo group, and an oxolan-2-yl group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzylamino)-4-oxo-2-(oxolan-2-yl)butanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the oxolan-2-yl group: This can be achieved through the cyclization of a suitable precursor, such as a diol, under acidic conditions.

    Introduction of the benzylamino group: This step involves the nucleophilic substitution of a benzylamine with an appropriate leaving group on the butanoic acid derivative.

    Oxidation to form the oxo group: The final step involves the oxidation of the intermediate compound to introduce the oxo group, using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Benzylamino)-4-oxo-2-(oxolan-2-yl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxo groups or to form carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Various amines, alcohols, and thiols.

Major Products

    Oxidation products: Carboxylic acids, diketones.

    Reduction products: Hydroxy derivatives.

    Substitution products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Benzylamino)-4-oxo-2-(oxolan-2-yl)butanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(Benzylamino)-4-oxo-2-(oxolan-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The benzylamino group can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The oxo group may participate in redox reactions, affecting cellular processes. The oxolan-2-yl group can influence the compound’s solubility and bioavailability, enhancing its effectiveness in biological systems.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-2-[[2,3,4-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methylamino]pentanoic acid: This compound shares a similar oxolan-2-yl group but differs in its overall structure and functional groups.

    4-(Benzylamino)-4-oxo-3-(tetrahydrofuran-2-yl)butanoic acid: This compound is structurally similar but contains a tetrahydrofuran ring instead of an oxolan ring.

Uniqueness

4-(Benzylamino)-4-oxo-2-(oxolan-2-yl)butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(benzylamino)-4-oxo-2-(oxolan-2-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c17-14(16-10-11-5-2-1-3-6-11)9-12(15(18)19)13-7-4-8-20-13/h1-3,5-6,12-13H,4,7-10H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHAHXMVJTKMDFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(CC(=O)NCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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